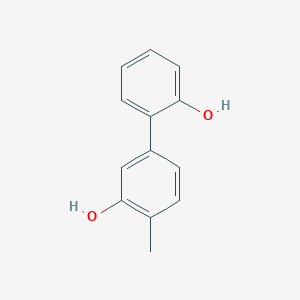

5-(2-Hydroxyphenyl)-2-methylphenol

Description

Properties

IUPAC Name |

5-(2-hydroxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-6-7-10(8-13(9)15)11-4-2-3-5-12(11)14/h2-8,14-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXBQAOXXXGWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683677 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262000-48-5 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-2,3'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization and Bromination

A method adapted from the synthesis of 2-bromo-5-methylphenol involves diazotization of 6-amino-m-cresol with sodium nitrite (NaNO₂) in hydrobromic acid (HBr), followed by decomposition of the diazonium salt with copper(I) bromide (CuBr). This generates 5-bromo-2-methylphenol in 20% yield after silica gel chromatography. The low yield is attributed to competing side reactions, such as the formation of polybrominated byproducts. Optimizing the HBr concentration and maintaining temperatures below 10°C during diazotization improves selectivity.

Reaction Conditions

-

Substrate : 6-amino-m-cresol (5.0 g, 41 mmol)

-

Reagents : NaNO₂ (2.8 g, 41 mmol), 48% HBr (17 mL, 100 mmol), CuBr (6.4 g, 22 mmol)

-

Solvent : Water/ethyl acetate

Cross-Coupling Strategies for Biphenyl Formation

| Method | Catalyst | Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| Ullmann | CuI, Phenanthroline | DMSO, 120°C, 24h | 45% | Steric hindrance, side reactions |

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME, 80°C, 12h | 65% | Boronic acid protection |

Hydrogenation and Rearrangement Techniques

Hydroperoxide Rearrangement

The cymene process, detailed in a patent for methyl phenol synthesis, involves auto-oxidation of para-cymene to a hydroperoxide intermediate, followed by acid-catalyzed rearrangement. While originally designed for para-cresol production, this method can be adapted for biphenyl systems by substituting cymene with a pre-coupled biphenyl precursor. Rearrangement in sulfuric acid and acetone at reflux yields phenolic derivatives with 54–58% selectivity. Subsequent hydrogenation over palladium on carbon (Pd/C) at 344.75 kPa H₂ removes residual unsaturated bonds, enhancing product purity.

Sulfur Fluoride Exchange (SuFEx) for Hydroxyl Activation

Fluorosulfate Intermediate Formation

Modular synthesis via SuFEx chemistry, as reported by the Royal Society of Chemistry, converts phenolic hydroxyl groups into fluorosulfates using sulfuryl fluoride (SO₂F₂). For this compound, one hydroxyl group is selectively activated as a fluorosulfate, enabling nucleophilic aromatic substitution with a second phenolic unit. This method achieves >90% conversion in acetonitrile with 1,8-diazabicycloundec-7-ene (DBU) as a base.

Optimized Protocol

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydroquinones and related compounds.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(2-Hydroxyphenyl)-2-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties and effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(2-Hydroxyphenyl)-2-methylphenol exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms to neutralize free radicals. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and microbial processes, thereby modulating their activity.

Comparison with Similar Compounds

a. Substituent Effects on Bioactivity

- Hydroxyphenyl Groups : Compounds like the curcumin analog () and thiadiazole derivatives () demonstrate that the 2-hydroxyphenyl moiety enhances antioxidant and antimicrobial activities through radical scavenging or membrane interaction .

- Amino and Methoxy Groups: The ethylamino group in 5-(2-hydroxyethylamino)-2-methylphenol increases solubility in polar solvents but may introduce toxicity risks in cosmetic applications . Methoxy and chloro substituents in hydroxyacetophenones () improve thermal stability (melting points >95°C) and antimicrobial efficacy .

c. Physical and Chemical Properties

- Hydrophobicity : Bulkier substituents like isopropyl () increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Electron-Withdrawing Groups: Fluorine atoms in 5-(3,5-Difluorophenyl)-2-methoxyphenol () improve binding affinity to biological targets via electronegative interactions .

Q & A

Q. What are the established synthetic routes for 5-(2-Hydroxyphenyl)-2-methylphenol, and what are the critical reaction parameters?

The synthesis of this compound often involves multi-step reactions, such as coupling phenolic derivatives with methyl-substituted intermediates. Key steps include:

- Acetylation : Protecting hydroxyl groups using acetic anhydride under reflux conditions (e.g., in pyridine) to prevent unwanted side reactions .

- Nucleophilic substitution : Reacting intermediates like 2-hydroxybenzohydrazide with CS₂ and KOH in ethanol, followed by reflux and recrystallization from methanol . Critical parameters include solvent polarity (polar aprotic solvents enhance reactivity), temperature control (60–100°C), and purification methods (column chromatography or recrystallization).

| Synthetic Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Hydroxyl Protection | Acetic anhydride, pyridine, reflux | Prevents oxidation of phenolic groups |

| Cyclization | CS₂, KOH, ethanol, reflux | Forms heterocyclic core with high regioselectivity |

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Structural elucidation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding (e.g., downfield shifts for hydroxyl protons) .

- IR Spectroscopy : Detects O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C vibrations (~1500 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen-bonding networks in the solid state .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 167.0946 for C₉H₁₃NO₂) .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding interactions .

- Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10) via hydroxyl group deprotonation or methyl group oxidation. Stability testing at 25°C in buffered solutions (pH 5–8) is recommended for pharmaceutical applications .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:

- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme isoforms (e.g., COX-1 vs. COX-2).

- Structural Analogues : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter activity . Mitigation strategies:

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays.

- Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., bacterial topoisomerases) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

SAR analysis focuses on:

- Hydroxyl Group Positioning : The 2-hydroxyphenyl moiety enhances antioxidant activity via radical scavenging .

- Methyl Substitution : A 2-methyl group improves lipophilicity (logP ~2.1), enhancing blood-brain barrier penetration . Case Study: Derivatives with 1,3,4-oxadiazole-thione scaffolds show 10-fold higher antimicrobial activity compared to parent compounds, attributed to enhanced electrophilicity .

Q. What mechanistic insights explain the catalytic role of this compound in organic transformations?

The compound acts as a ligand or catalyst in:

- Metal Complexation : Chelates transition metals (e.g., Cu²⁺) via hydroxyl and aromatic π-electrons, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Acid-Base Catalysis : The phenolic proton participates in proton-transfer steps during ester hydrolysis or ketone reductions .

| Reaction Type | Catalytic Role | Key Findings |

|---|---|---|

| Suzuki Coupling | Cu²⁺ chelation | Yields biphenyl derivatives with >80% efficiency |

| Ester Hydrolysis | Proton donation | Accelerates reaction rate by 3-fold at pH 7.4 |

Key Research Gaps and Future Directions

- Toxicity Profiling : Limited data exist on long-term cytotoxicity (e.g., mitochondrial dysfunction) .

- Polymer Applications : Unexplored potential as a monomer for biodegradable polymers via phenolic coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.